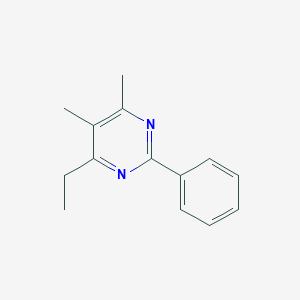

4-ethyl-5,6-dimethyl-2-phenylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-5,6-dimethyl-2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-4-13-10(2)11(3)15-14(16-13)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQNPWVGKDOQIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC(=C1C)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Advanced Methodologies for 4 Ethyl 5,6 Dimethyl 2 Phenylpyrimidine

De Novo Synthesis Approaches for the Pyrimidine (B1678525) Core

The formation of the pyrimidine ring is the initial and most critical phase in the synthesis of 4-ethyl-5,6-dimethyl-2-phenylpyrimidine. Various methods have been developed for this purpose, with multi-component reactions being particularly prominent due to their efficiency and atom economy.

Multi-component Cyclocondensation Reactions in the Formation of Pyrimidine Derivatives

Multi-component reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules like pyrimidine derivatives in a single step from three or more starting materials. researchgate.netacs.org These reactions are characterized by the formation of multiple bonds in one pot, which simplifies the synthetic process and reduces waste. acs.org The synthesis of the pyrimidine core of this compound can be envisioned through the condensation of a 1,3-dicarbonyl compound, an aldehyde, and a nitrogen-containing species like an amidine or urea (B33335). wikipedia.orgbu.edu.eg

A plausible multi-component strategy for the target molecule would involve the reaction of 3-ethyl-2,4-pentanedione (as the β-dicarbonyl component), benzaldehyde, and an ammonia source. However, to directly achieve the 2-phenyl substitution, benzamidine would be the preferred nitrogen-containing reactant. The general mechanism involves the initial formation of an enamine or a related reactive intermediate from the dicarbonyl compound, followed by a series of condensation and cyclization steps. The reaction is often catalyzed by an acid or a base. The use of microwave irradiation can significantly accelerate the reaction rate. beilstein-journals.org

| Reactant Type | Specific Example for Target Synthesis | Role in Final Structure |

| 1,3-Dicarbonyl Compound | 3-Ethyl-2,4-pentanedione | Provides the C4-ethyl, C5-methyl, and C6-methyl groups |

| Amidine | Benzamidine | Provides the N1, C2-phenyl, and N3 atoms |

Utilizing Amidines and Guanidines in Pyrimidine Ring Assembly

Amidines and guanidines are pivotal reagents in the synthesis of the pyrimidine nucleus. bu.edu.egmdpi.com They serve as the N-C-N fragment that condenses with a three-carbon component to form the heterocyclic ring. bu.edu.eg For the synthesis of this compound, benzamidine is the ideal choice as it directly incorporates the 2-phenyl substituent.

The reaction typically proceeds by the condensation of the amidine with a β-dicarbonyl compound or a related species. In this case, 3-ethyl-2,4-pentanedione would be the appropriate three-carbon precursor. The reaction is generally carried out in the presence of a base, which facilitates the deprotonation of the dicarbonyl compound and the subsequent cyclization. Guanidines can be used in a similar manner to produce 2-aminopyrimidines, which can then be further modified. However, the direct use of benzamidine is a more convergent approach for the target molecule.

Recent advancements in this area include the use of transition metal catalysts, such as copper, to facilitate the synthesis of N-substituted amidines, which can then be used to create a wider variety of pyrimidine derivatives. mdpi.com Furthermore, iridium-catalyzed multicomponent synthesis from amidines and alcohols has been reported as a sustainable method for producing highly substituted pyrimidines. nih.govfigshare.com

Biginelli-Type Reactions for Dihydropyrimidine (B8664642) Scaffolds

The Biginelli reaction is a well-established multi-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. nih.govmdpi.comresearchgate.net This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. nih.govmdpi.com While the classical Biginelli reaction yields a dihydropyrimidine, this scaffold can serve as a precursor to the fully aromatic pyrimidine ring of the target compound through a subsequent oxidation step.

To synthesize a precursor for this compound via a Biginelli-type reaction, one could hypothetically use benzaldehyde, ethyl 2-methyl-3-oxopentanoate, and urea. This would result in a dihydropyrimidine with the desired substitution pattern at the 4, 5, and 6 positions. The subsequent aromatization can be achieved using various oxidizing agents.

| Component | Role in Biginelli Reaction |

| Aldehyde (Benzaldehyde) | Source of the C4-substituent (phenyl group in the precursor) |

| β-Ketoester (Ethyl 2-methyl-3-oxopentanoate) | Provides the C5 and C6 carbons and their substituents |

| Urea/Thiourea | Provides the N1, C2, and N3 atoms of the pyrimidine ring |

It is important to note that the direct synthesis of the target molecule using a Biginelli reaction would require significant modification of the standard protocol, as this reaction typically yields a dihydropyrimidine with an oxo or thioxo group at the 2-position.

Functionalization and Derivatization Strategies at the Pyrimidine Ring

Once the pyrimidine core is formed, or if a pre-existing pyrimidine is used as a starting material, various functionalization strategies can be employed to introduce the desired substituents at specific positions.

Regioselective Introduction of Substituents at the 4, 5, and 6 Positions of the Pyrimidine Ring

The regioselective functionalization of the pyrimidine ring is crucial for controlling the final substitution pattern. The electronic nature of the pyrimidine ring, being π-deficient, dictates its reactivity towards nucleophilic and electrophilic reagents. Nucleophilic aromatic substitution is generally favored at the 2, 4, and 6 positions, while electrophilic substitution is more likely to occur at the 5-position. wikipedia.orgchemicalbook.com

For the target molecule, the substituents at the 4, 5, and 6 positions are alkyl groups. If a pre-functionalized pyrimidine is used, such as a halopyrimidine, these alkyl groups can be introduced via cross-coupling reactions. For instance, a 4-chloropyrimidine (B154816) derivative could be reacted with an ethyl Grignard reagent in the presence of a suitable catalyst to introduce the ethyl group at the 4-position. Similar strategies can be applied for the introduction of the methyl groups at the 5 and 6 positions, although direct C-H functionalization is becoming an increasingly attractive alternative.

Recent research has focused on developing methods for the direct and selective functionalization of C-H bonds, which avoids the need for pre-functionalization with leaving groups. cell.comresearchgate.net

Ethyl and Methyl Group Incorporation via Alkylation and Condensation Reactions

The incorporation of the ethyl and methyl groups can be achieved either during the initial ring synthesis or by subsequent modification of the pyrimidine core. As discussed in the de novo synthesis section, using appropriately substituted starting materials like 3-ethyl-2,4-pentanedione allows for the direct incorporation of the ethyl and methyl groups during the cyclocondensation reaction. acs.org

Alternatively, if a pyrimidine with suitable leaving groups at the 4, 5, and 6 positions is available, alkylation reactions can be employed. This could involve the use of organometallic reagents such as Grignard reagents or organolithium compounds. wikipedia.org For example, a 4,5,6-trichloropyrimidine could be sequentially reacted with ethylmagnesium bromide and methylmagnesium bromide under carefully controlled conditions to achieve the desired substitution pattern. However, controlling the regioselectivity of such sequential additions can be challenging.

Another approach involves the functionalization of a pre-existing methyl group. For instance, a 4,5,6-trimethyl-2-phenylpyrimidine could potentially be selectively functionalized at the 4-methyl position, followed by chain extension to an ethyl group, though this would likely be a multi-step and less efficient process.

Phenyl Moiety Integration via Cross-Coupling and Cyclization Reactions

The strategic installation of the phenyl group at the 2-position of the pyrimidine core is a crucial transformation in the synthesis of this compound. This is frequently accomplished using palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency in forming carbon-carbon bonds. The Suzuki-Miyaura coupling, for instance, is a widely employed method for arylating halogenated pyrimidines. researchgate.netnih.gov This reaction typically involves the coupling of a 2-halopyrimidine with phenylboronic acid in the presence of a palladium catalyst and a base. nih.gov The versatility of this approach allows for the introduction of various substituted phenyl groups, offering a modular route to a diverse range of analogs. Similarly, other transition metal-catalyzed cross-coupling reactions, such as Stille and Negishi couplings, can also be utilized for this purpose, each with its own advantages concerning substrate scope and reaction conditions. acs.org

| Reaction | Aryl Source | Typical Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Mild reaction conditions, high functional group tolerance, commercially available reagents. | Potential for boronic acid decomposition and homocoupling. |

| Stille Coupling | Phenyltin reagents | Pd(PPh₃)₄ | Tolerant of a wide range of functional groups. | Toxicity of organotin compounds and difficulty in removing tin byproducts. |

| Negishi Coupling | Phenylzinc reagents | Pd(PPh₃)₄, Ni(dppe)Cl₂ | High reactivity and yields. | Requires the preparation of moisture-sensitive organozinc reagents. |

Conversions of Pyrimidine Functional Groups (e.g., Halogenation, Amination, Hydroxylation, Thiolation)

The functionalization of the pyrimidine ring is a key strategy for the synthesis of diverse derivatives. These transformations can be performed on a pre-existing pyrimidine core, such as this compound, or on intermediates leading to it.

Halogenation: Halogenated pyrimidines are valuable precursors for a wide array of subsequent reactions, particularly cross-coupling and nucleophilic substitution reactions. researchgate.net The direct halogenation of the pyrimidine ring can be challenging but is achievable under specific conditions. More commonly, halogen substituents are introduced by treating a corresponding pyrimidone or hydroxypyrimidine with a halogenating agent like phosphoryl chloride (POCl₃) or phosphoryl bromide (POBr₃). mdpi.com

Amination: The introduction of amino groups onto the pyrimidine scaffold can be achieved through various methods. Nucleophilic aromatic substitution (SNAr) of a halopyrimidine with an amine is a traditional approach. More modern and milder conditions can be achieved using transition metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. A general strategy for the amination of pyrimidines has been developed, highlighting the importance of this functional group in bioactive molecules. researchgate.net

Hydroxylation: Hydroxypyrimidines, which exist in tautomeric equilibrium with pyrimidones, can be prepared through the hydrolysis of halopyrimidines or by direct synthesis from precursors containing a urea or thiourea moiety. For instance, the treatment of a chloropyrimidine with a hydroxide source can yield the corresponding hydroxypyrimidine. mdpi.com

Thiolation: The introduction of a thiol group can be accomplished by reacting a halopyrimidine with a sulfur nucleophile, such as sodium hydrosulfide or thiourea, followed by hydrolysis. nih.gov The resulting pyrimidinethiol is in tautomeric equilibrium with its corresponding pyrimidinethione. These sulfur-containing pyrimidines are versatile intermediates for further chemical modifications.

Catalytic Approaches in the Synthesis of this compound and Analogues

Catalysis plays a central role in the modern synthesis of pyrimidines, offering routes that are often more efficient, selective, and environmentally benign than stoichiometric methods.

Lewis acids are effective catalysts for the synthesis of pyrimidines, often by activating substrates towards nucleophilic attack. researchgate.net In multicomponent reactions, such as the Biginelli reaction and its variations, Lewis acids like zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), or lanthanide triflates can promote the condensation of the constituent components to form the pyrimidine core. researchgate.netorganic-chemistry.org For the synthesis of this compound, a Lewis acid could be employed to facilitate the cyclocondensation of a suitable β-diketone with benzamidine. Gold(I) or Gold(III) complexes in combination with a Lewis acid have also been shown to catalyze cascade reactions leading to pyrimidine derivatives. acs.org The interaction of Lewis acids with the basic nitrogen atoms of the pyrimidine ring can also modulate the electronic properties of the molecule. nih.gov

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis and has been extensively applied to the construction and functionalization of pyrimidines. nih.gov As detailed in section 2.2.3, palladium-catalyzed cross-coupling reactions are instrumental in the formation of C-C bonds, enabling the synthesis of 2-phenylpyrimidines from their halogenated precursors. acs.org The scope of these reactions is broad, allowing for the coupling of various aryl and heteroaryl fragments. researchgate.net Beyond C-C bond formation, palladium catalysts are also pivotal in C-N and C-O bond-forming reactions, further expanding the synthetic utility for creating diverse pyrimidine libraries.

Chemical Reactivity and Transformations of 4 Ethyl 5,6 Dimethyl 2 Phenylpyrimidine Derivatives

Reactions at the Ethyl and Dimethyl Substituents

The alkyl groups (ethyl and dimethyl) attached to the pyrimidine (B1678525) ring are generally unreactive. However, they can undergo transformation under specific conditions, typically involving radical pathways or oxidation.

Oxidation: The ethyl and methyl groups can be oxidized, although this often requires potent oxidizing agents. For instance, studies on related alkyl-heterocycles, such as 2-methyl-5-ethylpyridine, have shown that both alkyl groups can be converted to carboxylic acids. researchgate.net More specifically, kinetic studies on the oxidation of ethyl-2-(methylthio)pyrimidine-5-carboxylate with potassium dichromate in an acidic medium revealed that the ethyl group is oxidized, leading to the formation of acetaldehyde (B116499) and the corresponding pyrimidine-5-carboxylic acid. internationaljournalcorner.com This suggests that the ethyl group at the C4 position of the title compound could potentially be oxidized to an acetyl group or cleaved to form a carboxylic acid at the C4 position under similar strong oxidizing conditions.

Halogenation: While direct examples for 4-ethyl-5,6-dimethyl-2-phenylpyrimidine are not prevalent, alkyl groups on aromatic and heteroaromatic rings are known to undergo free-radical halogenation at the benzylic-like position. libretexts.org This reaction is typically initiated by UV light or radical initiators using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). It is plausible that the ethyl and methyl groups on the pyrimidine ring could be selectively halogenated at the α-carbon, yielding haloalkylpyrimidine derivatives that serve as valuable intermediates for further nucleophilic substitution reactions.

Table 1: Potential Reactions at Alkyl Substituents

| Reaction Type | Reagent/Condition | Potential Product | Reference |

|---|---|---|---|

| Oxidation | Potassium Dichromate (K₂Cr₂O₇) / Acid | 4-acetyl-5,6-dimethyl-2-phenylpyrimidine | internationaljournalcorner.com |

| Halogenation | N-Bromosuccinimide (NBS) / UV light | 4-(1-bromoethyl)-5,6-dimethyl-2-phenylpyrimidine | libretexts.org |

Reactivity of the Phenyl Moiety

The 2-phenyl substituent on the pyrimidine ring can undergo electrophilic aromatic substitution (EAS). The pyrimidine ring acts as a strong electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic attack. This deactivating effect directs incoming electrophiles primarily to the meta positions of the phenyl group.

A clear example of this is the nitration of 5-acetamido-2-phenylpyrimidine. rsc.org Despite the presence of an activating acetamido group on the pyrimidine ring, nitration exclusively yields 5-acetamido-2-(m-nitrophenyl)pyrimidine. rsc.org This demonstrates that the deactivating influence of the pyrimidine core on the C2-phenyl group is significant, overriding the directing effects of other substituents on the pyrimidine ring itself. Therefore, reactions such as nitration, halogenation, or sulfonation on this compound would be expected to occur on the phenyl ring at the C3' or C5' positions. rsc.orgrsc.org

Table 2: Electrophilic Aromatic Substitution on the Phenyl Moiety

| Reaction Type | Reagent/Condition | Expected Major Product | Reference |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-ethyl-5,6-dimethyl-2-(3-nitrophenyl)pyrimidine | rsc.org |

| Bromination | Br₂ / FeBr₃ | 2-(3-bromophenyl)-4-ethyl-5,6-dimethylpyrimidine | libretexts.org |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Core

Electrophilic Aromatic Substitution (EAS): The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it highly resistant to electrophilic attack. wikipedia.orgbhu.ac.in Electrophilic substitution is rare and typically requires the presence of strong electron-donating (activating) groups on the ring. researchgate.netresearchgate.net When substitution does occur, it is directed to the C5 position, which is the most electron-rich (or least electron-deficient) carbon atom. wikipedia.orgresearchgate.net The three alkyl groups on the title compound are weakly activating, which may not be sufficient to promote EAS under standard conditions. However, in derivatives with stronger activating groups like amino (-NH₂) or hydroxyl (-OH) groups, EAS reactions such as nitrosation and halogenation at C5 become feasible. csu.edu.au

Nucleophilic Aromatic Substitution (SNAr): In contrast to its inertness towards electrophiles, the electron-deficient pyrimidine core is activated for nucleophilic aromatic substitution. wikipedia.orgnih.gov This reaction readily occurs at the C2, C4, and C6 positions, provided a good leaving group (e.g., a halide) is present. For derivatives of the title compound, such as 4-chloro-5,6-dimethyl-2-phenylpyrimidine, the C4 position is particularly susceptible to nucleophilic attack. stackexchange.com Studies show the C4 position is generally more reactive towards nucleophiles than the C2 position. stackexchange.comwur.nl A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the leaving group to form various substituted pyrimidines. nih.govmdpi.com

Table 3: Substitution Reactions on the Pyrimidine Core (Derivatives)

| Reaction Type | Starting Material Derivative | Reagent | Product Type | Reference |

|---|---|---|---|---|

| EAS (Nitrosation) | 4,6-diamino-2-phenylpyrimidine | NaNO₂ / Acid | 4,6-diamino-5-nitroso-2-phenylpyrimidine | csu.edu.au |

| SNAr | 4-chloro-5,6-dimethyl-2-phenylpyrimidine | Aniline (B41778) | 4-anilino-5,6-dimethyl-2-phenylpyrimidine | mdpi.com |

| SNAr | 4-chloro-5,6-dimethyl-2-phenylpyrimidine | Sodium Methoxide | 4-methoxy-5,6-dimethyl-2-phenylpyrimidine | wur.nl |

Cyclization Reactions to Form Fused Heterocyclic Systems

Derivatives of this compound are excellent precursors for synthesizing fused heterocyclic systems of significant interest in medicinal chemistry. These reactions typically require specific functional groups on the pyrimidine ring that can participate in intramolecular or intermolecular cyclizations.

The synthesis of the pyrimido[4,5-d]pyrimidine (B13093195) skeleton generally starts from pyrimidine derivatives carrying reactive functional groups at the C4 and C5 positions. rsc.org A common strategy involves the cyclization of 4-aminopyrimidine-5-carbonitrile (B127032) or 4-aminopyrimidine-5-carboxamide (B188243) derivatives. researchgate.netmdpi.com For example, a derivative like 4-amino-5-cyano-6-ethyl-2-phenylpyrimidine could be reacted with formamide (B127407) or urea (B33335) to construct the second pyrimidine ring. researchgate.netnih.gov Another route involves the reaction of a 4-aminopyrimidine (B60600) with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by treatment with an amine, which proceeds via a Dimroth rearrangement to yield the fused system. nih.gov These methods provide access to a diverse library of substituted pyrimido[4,5-d]pyrimidines. mdpi.comoiccpress.com

Thieno[2,3-d]pyrimidine derivatives can be synthesized from appropriately substituted pyrimidines. A powerful method is the Gewald reaction, which can be applied in a convergent manner. nih.govamazonaws.com A relevant synthetic route starting from a pyrimidine derivative would involve a 4-chloro-5-cyanopyrimidine. Reaction with a sulfur nucleophile, such as sodium sulfide (B99878) followed by an α-halo-ketone or α-halo-ester and subsequent base-catalyzed cyclization, would build the thiophene (B33073) ring onto the pyrimidine core. For instance, treatment of a 4-chloropyrimidine (B154816) derivative with POCl₃ can prepare it for nucleophilic substitution, which is a key step in many thienopyrimidine syntheses. mdpi.comnih.gov

Pyrazolo[3,4-d]pyrimidines are another important class of fused heterocycles accessible from pyrimidine precursors. A primary synthetic strategy involves the use of hydrazine (B178648). nih.gov A pyrimidine derivative containing a good leaving group at the C4 position (e.g., chloro) can react with hydrazine to form a 4-hydrazinopyrimidine intermediate. researchgate.net This intermediate can then be cyclized with various one-carbon or three-carbon synthons like triethyl orthoformate or α,β-unsaturated ketones to form the fused pyrazole (B372694) ring. nih.govnih.gov Alternatively, a room-temperature method involves triflylation of the pyrimidine core, followed by a skeletal rearrangement mediated by hydrazine, which results in the formation of a pyrazole. organic-chemistry.org These approaches allow for the regioselective synthesis of diverse pyrazolopyrimidine structures. nih.gov

Formation of Pyridopyrimidine Compounds

The fusion of a pyridine (B92270) ring onto the pyrimidine core to form pyridopyrimidines is a significant transformation, leading to a class of compounds with noted biological and pharmacological relevance. researchgate.net The reactivity of pyrimidine derivatives, including analogues of this compound, allows for their use as precursors in the construction of these bicyclic systems.

One key strategy involves the reaction of a substituted pyrimidine with a suitable three-carbon synthon. Research has demonstrated that pyrimidine derivatives can react with various reagents to build the adjoining pyridine ring. For instance, studies on analogues such as ethyl 4-sulfanyl-6-methyl-2-phenylpyrimidine-5-carboxylate show that reaction with benzalidene derivatives in the presence of ethanol (B145695) and triethylamine (B128534) (TEA) can yield pyridopyrimidine structures. researchgate.net This type of condensation and subsequent cyclization is a common pathway to fused heterocyclic systems.

While direct studies on this compound are limited, the synthesis of various pyridopyrimidine structures from similarly substituted pyrimidines provides a clear indication of potential reaction pathways. nih.govnih.gov For example, the reaction of 2,4,6-triaminopyrimidine (B127396) with the sodium salt of nitromalonaldehyde (B3023284) leads to a 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine, which can be further modified. nih.gov This highlights how functional groups on the pyrimidine ring can be manipulated to facilitate annulation.

Table 1: Synthesis of Pyridopyrimidine Derivatives from Pyrimidine Analogues

| Pyrimidine Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Ethyl 4-sulfanyl-6-methyl-2-phenylpyrimidine-5-carboxylate | Benzalidene derivatives, Ethanol/TEA | Pyridopyrimidine derivatives | researchgate.net |

| 2,4,6-Triaminopyrimidine | Sodium salt of nitromalonaldehyde | 2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine | nih.gov |

Oxidation and Reduction Chemistry of this compound Analogues

The oxidation and reduction chemistry of the pyrimidine ring and its substituents offers pathways to a variety of functionalized derivatives. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, makes it susceptible to nucleophilic attack but generally resistant to electrophilic substitution unless activating groups are present. youtube.com

Oxidation:

The oxidation of pyrimidine analogues can occur at the nitrogen atoms of the ring or at the alkyl side chains, depending on the oxidant and reaction conditions.

N-Oxidation: Treatment of 2,4-disubstituted pyrimidines with organic peracids, such as hydrogen peroxide in glacial acetic acid, typically yields the corresponding mono-N-oxides. clockss.org However, the reaction's outcome can be influenced by the substitution pattern. For pyrimidines with an unsubstituted 6-position, oxidative degradation and ring contraction to form imidazole (B134444) derivatives can occur alongside N-oxidation. clockss.org For a fully substituted compound like this compound, N-oxidation at either N1 or N3 would be the expected primary reaction.

Side-Chain Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the alkyl groups on the pyrimidine ring to carboxylic acids. researchgate.net For example, the ethyl and methyl groups of this compound could potentially be oxidized under vigorous conditions.

Oxidation of Functional Groups: In analogues containing sulfur, such as ethyl 4-sulfanyl-6-methyl-2-phenylpyrimidine-5-carboxylate, oxidation with reagents like iodine or hydrogen peroxide can lead to the formation of a bis-disulfide or even desulfurization to yield the corresponding 4-hydroxypyrimidine (B43898) derivative. researchgate.net

Table 2: Oxidation Reactions of Pyrimidine Analogues

| Pyrimidine Analogue | Oxidizing Agent/Conditions | Product(s) | Reference |

|---|---|---|---|

| 2-Methyl-4-phenylpyrimidine | 30% Hydrogen peroxide, Glacial acetic acid, 70°C | 2-Methyl-4-phenyl-pyrimidine N-oxide, 2-Phenylimidazole, Benzoic acid | clockss.org |

| Alkyl substituted pyrimidines | KMnO₄ | Carboxylic acid derivatives | researchgate.net |

| Ethyl 4-sulfanyl-6-methyl-2-phenylpyrimidine-5-carboxylate | Iodine | Bis-disulfide derivative | researchgate.net |

Reduction:

Reduction of the pyrimidine ring is also a key transformation. Nucleophilic attack by reagents like phenyl lithium can lead to the formation of dihydropyrimidine (B8664642) intermediates, which can then be oxidized to afford a substituted pyrimidine. youtube.comresearchgate.net Catalytic transfer hydrogenation using systems like ammonium (B1175870) formate (B1220265) with a catalyst is a mild and efficient method for reducing nitrogen-containing heterocycles. acs.org This method has been successfully applied to reduce pyridine N-oxides to piperidines, suggesting its potential applicability for the complete reduction of the pyrimidine ring or its N-oxide derivatives under specific conditions. acs.org

Computational and Theoretical Investigations of 4 Ethyl 5,6 Dimethyl 2 Phenylpyrimidine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine optimized molecular geometry, bond lengths, bond angles, and other electronic properties.

In a typical DFT study, the geometry of the molecule is optimized to find its most stable conformation (lowest energy state). For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to predict these parameters. For instance, a study on ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT), a related dihydropyrimidine (B8664642), utilized this method to establish its structural parameters. nih.govresearchgate.netnih.gov The calculations revealed that the dihydropyrimidine ring adopts a non-planar conformation, while the benzene (B151609) ring is planar. nih.govresearchgate.netnih.gov

A similar approach for 4-ethyl-5,6-dimethyl-2-phenylpyrimidine would likely reveal the dihedral angle between the pyrimidine and phenyl rings, as well as the precise bond lengths and angles of the ethyl and methyl substituents.

Table 1: Representative Theoretical Bond Lengths and Angles for a Related Pyrimidine Derivative (EDMT)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C10-C12 | 1.3603 | C9-C10-C11 | 119.5 |

| C13-O27 | 1.2174 | C10-C11-C12 | 120.3 |

| C11-O29 | 1.219 | C11-C12-C13 | 118.9 |

| Data derived from studies on ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. nih.govresearchgate.netnih.gov |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For pyrimidine derivatives, FMO analysis helps in understanding their reactivity and potential as, for example, inhibitors of biological targets. In the study of EDMT, the HOMO-LUMO energy gap was calculated to be 4.25 eV, indicating significant charge transfer phenomena within the molecule. researchgate.net A similar analysis for this compound would map the distribution of the HOMO and LUMO orbitals. It would be expected that the HOMO is localized on the more electron-rich parts of the molecule, potentially the phenyl and pyrimidine rings, while the LUMO might be distributed across the pyrimidine ring system, indicating sites susceptible to nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies for a Related Pyrimidine Derivative (EDMT)

| Orbital | Energy (eV) |

| E(HOMO) | -6.12 |

| E(LUMO) | -1.87 |

| Energy Gap (ΔE) | 4.25 |

| Data derived from studies on ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. researchgate.net |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MESP map displays color-coded regions on the molecule's surface, where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack).

For pyrimidine-based compounds, MESP analysis can identify the most reactive sites. For example, in a study of 4-Phenylpyrimidine (4-PPy), the MESP map showed that the most negative potential was located around the nitrogen atoms of the pyrimidine ring, identifying them as the primary sites for electrophilic interaction. nih.gov This suggests that in this compound, the nitrogen atoms of the pyrimidine ring would also be key nucleophilic centers. The phenyl ring and alkyl groups would likely exhibit less extreme potential values.

Conformational Analysis and Intramolecular Interactions

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the most stable conformers of a molecule and the energy barriers between them. This is particularly important for flexible molecules like this compound, which has rotatable bonds associated with the ethyl and phenyl groups.

Studies on related structures, such as ethyl 4,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have shown that the pyrimidine ring can adopt conformations like a distorted boat. nih.gov The analysis also reveals intramolecular interactions, such as hydrogen bonds, which can stabilize certain conformations. For this compound, a key aspect of its conformational analysis would be to determine the preferred rotational angle of the phenyl ring relative to the pyrimidine ring, as this can significantly impact how the molecule interacts with a biological target.

Molecular Docking Simulations for Ligand-Target Interactions (Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for understanding the binding mechanism of a potential drug molecule at the active site of a protein.

While no specific docking studies for this compound have been reported, numerous studies have been conducted on other pyrimidine derivatives. For instance, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been docked into the active sites of cyclin-dependent kinases (CDK2/4/6) to understand their inhibitory mechanism. nih.gov These studies identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand. A docking study of this compound into a relevant target would aim to identify these critical interactions, explaining the molecular basis of its potential biological activity. The phenyl, ethyl, and dimethyl groups would be expected to form hydrophobic interactions within the binding pocket, while the pyrimidine nitrogens could act as hydrogen bond acceptors.

Table 3: Representative Interacting Residues for Pyrimidine Derivatives in a Protein Active Site

| Interaction Type | Amino Acid Residues |

| Hydrogen Bonding | Lys33, Asp145 |

| Hydrophobic Interactions | Ile10, Val72 |

| Data derived from a study on CDK inhibitors. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling at a Molecular Level

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which molecular properties (descriptors) are important for activity.

Spectroscopic and Structural Characterization Methodologies in Pyrimidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 4-ethyl-5,6-dimethyl-2-phenylpyrimidine, distinct signals corresponding to each unique proton environment are expected. The integration of these signals would confirm the number of protons in each group, while their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

The phenyl group attached at the C2 position would typically produce multiplets in the aromatic region, estimated to appear between δ 7.40 and 8.60 ppm. nih.gov The protons at the ortho positions are expected to be the most downfield due to their proximity to the electron-withdrawing pyrimidine (B1678525) ring. The protons of the ethyl group at C4 would manifest as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, a characteristic ethyl pattern. The two methyl groups at C5 and C6 are expected to appear as sharp singlets, likely in the δ 2.3-2.5 ppm region, similar to the methyl signals in 4,6-dimethyl-2-phenylpyrimidine.

Expected ¹H NMR Data for this compound

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Phenyl-H (ortho) | 8.50 - 8.60 | Multiplet (m) |

| Phenyl-H (meta, para) | 7.40 - 7.60 | Multiplet (m) |

| Ethyl -CH₂ | ~2.80 | Quartet (q) |

| 5-CH₃ & 6-CH₃ | 2.30 - 2.50 | Singlet (s) |

| Ethyl -CH₃ | ~1.30 | Triplet (t) |

¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The pyrimidine ring carbons are expected to be significantly deshielded, appearing at high chemical shifts. C2, C4, and C6, being directly bonded to nitrogen atoms, would be the most downfield, with their shifts influenced by their respective substituents (phenyl, ethyl, and methyl). nih.gov The C5 carbon would be further upfield. The phenyl carbons would show a characteristic pattern, with the ipso-carbon (attached to the pyrimidine ring) being the most downfield of this group.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments, specifically DEPT-135 and DEPT-90, would be instrumental in confirming these assignments. A DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. A DEPT-90 spectrum would only display signals for CH carbons. This allows for the definitive identification of each type of carbon atom.

Expected ¹³C NMR Data for this compound

| Carbon Group | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal |

| Pyrimidine C2 | 163 - 165 | Quaternary (absent) |

| Pyrimidine C4 | 168 - 170 | Quaternary (absent) |

| Pyrimidine C6 | 165 - 167 | Quaternary (absent) |

| Pyrimidine C5 | 115 - 118 | Quaternary (absent) |

| Phenyl C (ipso) | 137 - 139 | Quaternary (absent) |

| Phenyl C (ortho, meta, para) | 127 - 131 | Positive (CH) |

| Ethyl -CH₂ | 28 - 30 | Negative (CH₂) |

| 6-CH₃ | 22 - 24 | Positive (CH₃) |

| 5-CH₃ | 15 - 17 | Positive (CH₃) |

| Ethyl -CH₃ | 12 - 14 | Positive (CH₃) |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are used to identify functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the characteristic vibrational frequencies of specific bonds. For this compound, the spectrum would be dominated by absorptions corresponding to the aromatic systems and the aliphatic substituents. Key expected absorptions include C-H stretching vibrations for both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) groups. The C=N and C=C stretching vibrations within the pyrimidine and phenyl rings are expected to appear in the 1400-1650 cm⁻¹ region. rsc.orgimpactjournals.us C-H bending vibrations would also be present, providing further structural confirmation.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3050 - 3150 | Stretching |

| Aliphatic C-H | 2850 - 2980 | Stretching |

| C=N / C=C (Aromatic Rings) | 1400 - 1650 | Stretching |

| C-H Bending (Alkyl) | 1375 - 1465 | Bending |

| C-H Bending (Aromatic) | 690 - 900 | Out-of-plane Bending |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides information about the electronic transitions within the molecule. The conjugated system formed by the 2-phenyl group and the pyrimidine ring is expected to give rise to strong π → π* transitions. Based on data for similar 2-phenyl-substituted pyrimidines, strong absorption maxima (λ_max) are anticipated in the UV region, likely between 240 and 280 nm. researchgate.net

Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λ_max (nm) |

| π → π* | 240 - 280 |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₄H₁₆N₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (212.29 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. nih.govrsc.org

The fragmentation pattern would likely involve the loss of stable radicals or neutral molecules. Common fragmentation pathways would include the loss of a methyl radical (•CH₃) from the ethyl group to give an [M-15]⁺ ion, or the loss of the entire ethyl radical (•C₂H₅) to yield a prominent [M-29]⁺ peak. Other fragments corresponding to the phenyl cation (m/z 77) or the substituted pyrimidine ring could also be observed.

Expected Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Identity |

| 212 | [M]⁺ (Molecular Ion) |

| 197 | [M - CH₃]⁺ |

| 183 | [M - C₂H₅]⁺ |

| 105 | [C₆H₅CN]⁺ |

| 77 | [C₆H₅]⁺ |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the ultimate confirmation of its molecular structure in the solid state. This technique would determine precise bond lengths, bond angles, and torsion angles.

A key structural feature of interest would be the dihedral angle between the planes of the pyrimidine and phenyl rings. In related structures like 2-phenylpyridine, this angle is influenced by crystal packing forces and any steric hindrance from adjacent substituents. rsc.org In the solid state, the molecular packing would likely be governed by weak intermolecular interactions, such as C-H···N hydrogen bonds and potential π–π stacking between the aromatic rings, which are common motifs in nitrogen-containing heterocyclic compounds. researchgate.net This analysis provides invaluable insight into the molecule's three-dimensional shape and its interactions with neighboring molecules in a crystalline lattice.

Mechanistic Studies on Biological Activities and Molecular Interactions of Pyrimidine Derivatives

Investigation of Cellular Pathway Modulation by Pyrimidine (B1678525) Analogues (e.g., Cytotoxicity Mechanisms, Enzyme Inhibition without Clinical Outcomes)

Research into various pyrimidine analogues has revealed their potential to modulate cellular pathways, leading to cytotoxic effects and enzyme inhibition. For instance, certain 5-hydroxymethylpyrimidine derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The introduction of a hydroxymethyl group to a related compound, 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine, was shown to enhance its cytotoxic effects. While this suggests that substitutions on the pyrimidine core can influence cellular activity, specific data on the cytotoxicity mechanisms of 4-ethyl-5,6-dimethyl-2-phenylpyrimidine is not available.

Structure-Activity Relationship (SAR) Studies of Pyrimidine Substituents on Molecular Target Engagement

Structure-activity relationship (SAR) studies are fundamental in understanding how the chemical structure of pyrimidine derivatives influences their interaction with molecular targets. For other pyrimidine-based compounds, modifications to the substituents at various positions of the pyrimidine ring have been shown to significantly alter their biological activity. For example, in a series of 2,4-diaminopyrimidine (B92962) derivatives, variations in the aromatic ring and terminal aniline (B41778) moieties on the pyrimidine core led to differences in their antitumor activities. Without experimental data for this compound, it is not possible to delineate the specific contributions of the ethyl, dimethyl, and phenyl groups to its potential molecular target engagement.

Molecular Basis of Interaction with Enzymes and Receptors (e.g., Kinase Inhibition, COX-2 Inhibition, HIV Integrase Inhibition)

The molecular basis of interaction for many pyrimidine derivatives involves binding to the active sites of enzymes or receptors, leading to their inhibition. For example, some 2-phenylpyrimidine (B3000279) derivatives have been identified as inhibitors of fungal CYP51 (lanosterol 14α-demethylase), an essential enzyme in ergosterol (B1671047) biosynthesis. Similarly, other pyrimidine analogues have been investigated as kinase inhibitors and cyclooxygenase-2 (COX-2) inhibitors. The specific enzymatic or receptor interactions of this compound have not been reported.

Antimicrobial Mechanisms of Action of Pyrimidine Derivatives

Several pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. The mechanisms of action can vary, including the inhibition of essential microbial enzymes or interference with microbial cellular processes. For example, certain novel pyrimidine and pyrimidopyrimidine derivatives have exhibited excellent antimicrobial activities against various bacterial and fungal strains. The specific antimicrobial potential and the underlying mechanism of action for this compound remain uninvestigated.

Pyrimidines as Scaffolds for Investigating Biological Recognition Elements (e.g., DNA/RNA interactions)

The pyrimidine structure is a core component of nucleobases in DNA and RNA, making it a valuable scaffold for designing molecules that can interact with these genetic materials. Dihydropyrimidinones (DHPMs), for instance, are known to form hydrogen bonds with nucleotides. This property is exploited in the design of therapeutic agents that target DNA or RNA. There is currently no research available on the use of this compound as a scaffold for investigating biological recognition elements.

Future Directions and Emerging Research Avenues for 4 Ethyl 5,6 Dimethyl 2 Phenylpyrimidine

Development of Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

Future research will likely prioritize the development of green and sustainable synthetic routes to 4-ethyl-5,6-dimethyl-2-phenylpyrimidine. Current methods for synthesizing polysubstituted pyrimidines often rely on multi-step procedures that may involve harsh reaction conditions and the use of hazardous reagents. Emerging trends in organic synthesis point towards the adoption of more environmentally benign approaches.

Key areas of exploration could include:

Multicomponent Reactions (MCRs): One-pot MCRs, such as modified Biginelli reactions, offer an atom-economical and efficient strategy for the construction of the pyrimidine (B1678525) core. mdpi.com Future work could focus on designing a convergent MCR that assembles this compound from readily available and non-toxic starting materials.

Catalyst-Free and Solvent-Free Conditions: The development of synthetic protocols that eliminate the need for catalysts and harmful organic solvents is a significant goal of green chemistry. researchgate.net Research into solid-state reactions or reactions in aqueous media could provide more sustainable alternatives. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting the synthesis of this compound to a flow-based system could lead to higher yields and purity while minimizing waste.

A comparative look at different synthetic approaches is presented in the table below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste | Identification of suitable starting materials and reaction conditions |

| Catalyst-Free Synthesis | Reduced environmental impact, cost-effectiveness | Exploration of alternative energy sources (e.g., microwave, ultrasound) |

| Flow Chemistry | Improved safety, scalability, and reproducibility | Reactor design and optimization of reaction parameters |

Exploration of Unconventional Reactivity Patterns and New Derivatization Handles

Understanding the intrinsic reactivity of this compound is crucial for unlocking its full potential. Future studies will likely delve into its behavior in a variety of chemical transformations, aiming to discover novel reactivity patterns and install new functional groups. This will enable the creation of a diverse library of derivatives for further investigation.

Potential research directions include:

C-H Functionalization: Direct functionalization of the C-H bonds on the phenyl ring or the alkyl substituents would provide a highly efficient way to introduce new functionalities without the need for pre-functionalized starting materials.

Ring Expansion and Rearrangement Reactions: Investigating the behavior of the pyrimidine core under specific reaction conditions could lead to the discovery of novel ring expansion or rearrangement reactions, providing access to unique heterocyclic scaffolds. researchgate.net

Photoredox Catalysis: The use of visible light-driven photoredox catalysis could enable previously inaccessible transformations and the formation of novel carbon-carbon and carbon-heteroatom bonds.

Integration of Advanced Computational Techniques for Rational Design of Pyrimidine Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these techniques can be employed to predict its properties and guide the design of new derivatives with desired characteristics.

Future computational studies could involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) studies can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netresearchgate.net This information can be used to predict its behavior in chemical reactions and its potential interactions with biological targets. researchgate.netresearchgate.net

Molecular Docking and Virtual Screening: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives. researchgate.net This allows for the virtual screening of large compound libraries to identify the most promising candidates for synthesis and biological evaluation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of pyrimidine derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. mdpi.com

The following table outlines the application of various computational techniques:

| Computational Technique | Application in Research | Expected Outcome |

| Density Functional Theory (DFT) | Prediction of electronic properties and reactivity | Understanding of chemical behavior and reaction mechanisms |

| Molecular Docking | Prediction of binding to biological targets | Identification of potential protein targets and binding modes |

| QSAR | Correlation of structure with biological activity | Predictive models for designing more potent compounds |

Discovery of New Biological Targets and Elucidation of their Molecular Mechanisms of Interaction

The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including anticancer, antifungal, and antiviral properties. mdpi.comnih.gov Future research on this compound will undoubtedly focus on exploring its potential as a therapeutic agent.

Key research areas will include:

High-Throughput Screening: Screening this compound and a library of its derivatives against a panel of biological targets will be a crucial first step in identifying potential therapeutic applications.

Target Identification and Validation: Once a biological activity is observed, further studies will be necessary to identify the specific molecular target and validate its role in the observed effect.

Mechanism of Action Studies: Elucidating the precise molecular mechanism by which this compound interacts with its biological target is essential for understanding its therapeutic potential and for the rational design of improved analogs. For instance, studies on similar pyrimidine derivatives have explored their potential as CYP51 inhibitors in fungi. nih.gov

Application of this compound as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

Beyond its potential biological activities, this compound can serve as a valuable and versatile intermediate in the synthesis of more complex organic molecules. The substituted pyrimidine ring can be a key building block for the construction of novel heterocyclic systems and natural product analogs.

Future applications in organic synthesis could involve:

Scaffold for Library Synthesis: The core structure of this compound can be used as a starting point for the combinatorial synthesis of large libraries of related compounds for high-throughput screening.

Precursor for Fused Heterocyclic Systems: The pyrimidine ring can be annulated with other rings to create novel polycyclic heterocyclic systems with unique three-dimensional structures and potentially interesting biological properties.

Intermediate in Natural Product Synthesis: The structural motifs present in this compound may be found in or serve as analogs to portions of complex natural products, making it a useful starting material for their total synthesis or the synthesis of simplified analogs. The isolation of intermediate compounds is a key aspect of understanding and optimizing synthetic pathways. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-ethyl-5,6-dimethyl-2-phenylpyrimidine, and how are intermediates validated?

- Methodological Answer : Metal-free synthesis under mild conditions is a common approach for fluorinated pyrimidines, involving β-CF3 aryl ketones as precursors. Key steps include cyclization and purification via recrystallization (e.g., petroleum ether/ethyl acetate mixtures). Intermediates should be validated using NMR (1H/13C), HRMS, and melting point analysis to confirm regiochemistry and purity .

Q. How can structural ambiguity in substituted pyrimidines be resolved during characterization?

- Methodological Answer : Single-crystal X-ray diffraction is critical for resolving bond angles, dihedral planes, and substituent orientation. For example, dihedral angles between pyrimidine and phenyl rings (e.g., 64.2° in chloromethyl derivatives) clarify spatial arrangements . Complement this with IR spectroscopy to confirm functional groups (e.g., hydroxyl, methyl) .

Q. What safety protocols are essential when handling pyrimidine derivatives in vitro?

- Methodological Answer : Use fume hoods to avoid inhalation (H335 risk), wear nitrile gloves (H315/H319), and store waste separately for professional disposal. Note that hydroxylated derivatives (e.g., 5-hydroxymethyl analogs) may require stricter biosafety protocols due to cytotoxicity .

Advanced Research Questions

Q. How do substituent modifications (e.g., hydroxylation) impact the cytotoxicity of this compound derivatives?

- Methodological Answer : Hydroxylation at the 5-position significantly enhances cytotoxicity toward cancer (HeLa, K562) and normal (HUVEC) cell lines. Use MTT assays to compare IC50 values of hydroxylated vs. non-hydroxylated analogs. Pair with ROS detection kits to evaluate oxidative stress mechanisms .

Q. What strategies address contradictions in bioactivity data across pyrimidine derivatives with similar substituents?

- Methodological Answer : Perform meta-analysis of SAR studies, focusing on substituent electronic effects (Hammett constants) and steric hindrance. For example, ethyl and methyl groups at C5/C6 may alter binding affinity to kinase targets. Use molecular docking to simulate interactions and validate with isothermal titration calorimetry (ITC) .

Q. How can advanced microspectroscopic techniques improve understanding of pyrimidine reactivity on surfaces?

- Methodological Answer : Atomic force microscopy (AFM) and Raman microspectroscopy can map adsorption dynamics of pyrimidines on silica or polymer surfaces. These methods reveal nanoscale oxidation/reduction behavior, critical for drug delivery or catalytic applications .

Q. What crystallographic parameters are critical for optimizing pyrimidine-based agrochemicals?

- Methodological Answer : Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H⋯π, halogen bonding) in crystal lattices. For instance, planar pyrimidine rings with chlorophenyl substituents exhibit enhanced herbicidal activity due to stable π-π stacking .

Notes for Methodological Rigor

- Data Validation : Cross-reference NMR shifts with computational tools (e.g., ACD/Labs) to detect synthetic byproducts .

- Bioactivity Reproducibility : Use standardized cell lines (e.g., ATCC-certified HeLa) and report p-values for cytotoxicity assays .

- Avoid Commercial Bias : Exclude vendor-specific data (e.g., BenchChem) in favor of peer-reviewed crystallographic databases (e.g., CCDC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.